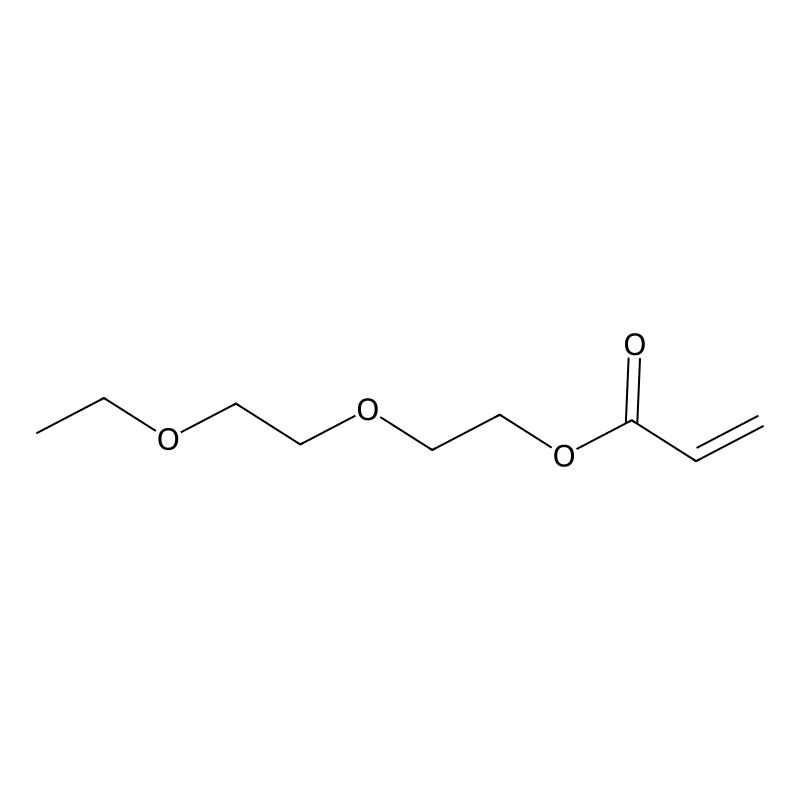

2-(2-Ethoxyethoxy)ethyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polymer Synthesis:

-(2-Ethoxyethoxy)ethyl acrylate, also known as diethylene glycol monoethyl ether acrylate (DEGMEA), is a versatile monomer employed in the synthesis of various polymers through techniques like:

- Free radical polymerization: DEGMEA readily undergoes free radical polymerization to form homopolymers with good film-forming properties and resistance to water and oils []. These homopolymers find applications in coatings, adhesives, and inks [].

- Copolymerization: DEGMEA frequently serves as a co-monomer in the synthesis of random and alternating copolymers with diverse functional groups and properties. For instance, copolymers of DEGMEA with vinyl chloride enhance the flexibility and adhesion of polyvinyl chloride (PVC) []. Additionally, copolymers with styrene or acrylates improve the toughness, adhesion, and water resistance of various materials [, ].

Biocompatible Materials:

Due to its biocompatibility and non-toxicity, DEGMEA is used in the development of hydrogels for drug delivery and tissue engineering applications. Hydrogels are three-dimensional networks capable of absorbing large amounts of water and mimicking the properties of natural tissues. By incorporating DEGMEA into hydrogels, researchers can tailor their properties, such as swelling behavior, degradation rate, and mechanical strength, for specific biomedical applications [].

2-(2-Ethoxyethoxy)ethyl acrylate is a chemical compound with the molecular formula C₉H₁₆O₄ and a molecular weight of approximately 188.22 g/mol. It is classified as an acrylate ester, characterized by its clear, mild liquid form. This compound is polar and hydrophilic, exhibiting low volatility and a low glass transition temperature (Tg), which makes it suitable for various applications in coatings and adhesives .

The structure of 2-(2-Ethoxyethoxy)ethyl acrylate features an acrylate functional group, which is responsible for its reactivity in polymerization processes. The presence of the ethoxyethoxy group enhances its solubility in polar solvents and contributes to its unique properties compared to other acrylates .

2-(2-Ethoxyethoxy)ethyl acrylate is considered a mild skin irritant and may cause eye irritation upon contact. It is also flammable and can release harmful vapors upon heating. Proper personal protective equipment (PPE) including gloves, safety glasses, and respiratory protection should be worn when handling this compound [].

- Polymerization: It readily undergoes free radical polymerization, forming poly(2-(2-ethoxyethoxy)ethyl acrylate), which is used in coatings and adhesives.

- Esterification: The compound can react with alcohols to form esters, modifying its properties for specific applications.

- Cross-linking: Under certain conditions, it can cross-link with other monomers or polymers, enhancing the mechanical properties of the resulting materials .

The synthesis of 2-(2-Ethoxyethoxy)ethyl acrylate typically involves the reaction of acrylic acid with diethylene glycol monoethyl ether in the presence of an acid catalyst. This method allows for the formation of the ester bond that characterizes the compound. The reaction can be represented as follows:

- Reactants: Acrylic acid + Diethylene glycol monoethyl ether

- Catalyst: Acid catalyst (e.g., sulfuric acid)

- Conditions: Heat under reflux to drive the reaction toward completion.

This synthetic route is favored due to its efficiency and the ability to produce high yields of the desired product .

The uniqueness of 2-(2-Ethoxyethoxy)ethyl acrylate lies in its balance between polar characteristics and low volatility, making it particularly useful in applications that require both adhesion and flexibility without compromising on performance.

Interaction studies involving 2-(2-Ethoxyethoxy)ethyl acrylate focus on its compatibility with other materials and its behavior under different conditions. For example, research has shown phase behavior interactions when mixed with carbon dioxide, indicating potential applications in supercritical fluid processes . These studies are crucial for understanding how this compound can be effectively integrated into various formulations.

Several compounds share structural similarities with 2-(2-Ethoxyethoxy)ethyl acrylate, including:

- Ethyl Acrylate: A simpler acrylate with similar polymerization behavior but different physical properties.

- Butyl Acrylate: Known for its flexibility and adhesion properties; it has a larger alkyl group which affects solubility.

- Hydroxyethyl Acrylate: Contains a hydroxyl group that enhances hydrogen bonding capabilities, making it useful in hydrophilic applications.

Comparison TableCompound Molecular Formula Key Properties

The synthesis of 2-(2-Ethoxyethoxy)ethyl acrylate primarily involves the direct esterification of acrylic acid with diethylene glycol monoethyl ether under acid-catalyzed conditions . This process represents a classical example of acid-catalyzed esterification where the carboxylic acid group of acrylic acid reacts with the hydroxyl group of the glycol ether to form the corresponding acrylate ester [2].

Homogeneous Acid Catalysis

Homogeneous acid catalysts, particularly sulfuric acid, have demonstrated superior performance in the esterification of acrylic acid with alcohols [2]. Research conducted on acrylic acid esterification with ethanol using sulfuric acid as catalyst revealed that sulfuric acid induces maximum conversion compared to hydrochloric acid and hydroiodic acid [2]. The reaction follows second-order kinetics and exhibits temperature dependence expressed by Arrhenius-type relationships [2].

Studies on esterification parameters indicate that optimal catalyst loading ranges from 1-3 volume percent, with reaction temperatures maintained between 50-70 degrees Celsius [2]. The initial molar ratio of reactants significantly influences conversion rates, with alcohol-to-acid ratios of 1:1 to 1:3 producing favorable results [2]. Water concentration in the feed stream affects reaction equilibrium, with concentrations up to 20 volume percent being evaluated [2].

Heterogeneous Acid Catalysis

Heterogeneous catalysts offer advantages in terms of separation and reusability compared to homogeneous systems [3]. Ion exchange resins, particularly Amberlyst 15 and Dowex 50WX, have been investigated for acrylic acid esterification reactions [4] [3]. Research comparing various ion exchange resins for acrylic acid esterification with hexanol demonstrated that Amberlyst 131 provided the highest conversion rates [4].

The heterogeneous catalyzed esterification follows Eley-Rideal reaction mechanisms, where one reactant is adsorbed on the catalyst surface while the other remains in the bulk phase [3]. Conversion rates for acrylic acid using heterogeneous catalysts typically range from 14.84 percent for Amberlyst 15 to 34.96 percent for Dowex 50WX under standard conditions of 70 degrees Celsius, 1:1 molar ratio, and 2.17 grams catalyst loading [3].

Kinetic Parameters and Reaction Conditions

The esterification reaction exhibits equilibrium-limited behavior, requiring optimization of reaction conditions to maximize product formation [2]. Kinetic parameters including equilibrium constants, rate constants, activation energy, and reaction enthalpy have been determined through experimental studies [2]. The forward reaction rate constant typically ranges from (m³)²/kmol².min units, while equilibrium constants vary with temperature according to thermodynamic relationships [2].

Temperature effects on reaction kinetics demonstrate exponential dependence, with activation energies typically falling within the range of 40-80 kilojoules per mole for acrylic acid esterification reactions [2]. The reaction enthalpy and entropy values provide insight into the thermodynamic favorability of the process under various operating conditions [2].

Parameter Value Range Units Reference Conditions Temperature 50-70 °C Atmospheric pressure Catalyst Loading 1-3 vol% Homogeneous systems Molar Ratio (Alcohol:Acid) 1:1-3:1 - Optimal conversion Conversion Rate (H₂SO₄) 63.2 % 70°C, 1:1 ratio Conversion Rate (Amberlyst 15) 14.84 % 70°C, 1:1 ratio

Continuous Flow Synthesis Optimization Strategies

Continuous flow synthesis represents a significant advancement in acrylate production technology, offering enhanced safety, efficiency, and process control compared to traditional batch operations [5] [6]. The implementation of continuous flow processes for acrylate synthesis addresses critical challenges associated with highly exothermic reactions and provides superior heat dissipation capabilities [6].

Microreactor Technology

Microreactor systems have demonstrated exceptional performance in acrylate synthesis, enabling reaction times as short as 0.5 to 5 minutes while maintaining excellent conversion rates [6]. Research on continuous flow synthesis of acrylate monomers using tubular reactors shows that acryloyl chloride reacts with alcohols in the presence of triethyl amine to produce corresponding esters with minimal side product formation [6].

The formation of unwanted 3-chloropropionyl ester byproducts is significantly minimized to less than 1 percent in continuous flow systems [6]. Laboratory-scale continuous flow processes have achieved operation throughput of 78.6 grams per hour of octyl acrylate monomer with 95 percent isolated yield over 4-hour operation periods without clogging or pressure buildup [6].

Process Intensification and Scale-Up

Continuous flow technology enables efficient scale-up from laboratory to industrial production scales [7]. The use of ultrasonication-assisted flow strategies facilitates processing of heterogeneous reaction mixtures without operational difficulties [6]. Research on poly(butyl acrylate) synthesis in microreactors demonstrates that continuous flow processes achieve higher number and weight average molecular weights compared to batch processes [8].

Conversion yields in continuous flow systems typically exceed 90 percent, with some processes achieving greater than 95 percent or 99 percent conversion rates [8]. The microreactor approach provides a much wider safe process window due to superior heat transfer and process miniaturization compared to large-scale batch operations [8].

Reactor Design and Optimization

Tubular reactor configurations with integrated heat exchangers operating at 80-100 degrees Celsius demonstrate effective continuous production capabilities [8]. Residence times in optimized continuous flow systems range from 7 minutes for laboratory-scale operations to extended periods for commercial production [8].

The transition from batch to continuous operations requires careful consideration of reactor design parameters including residence time distribution, mixing characteristics, and heat transfer coefficients [9]. Research on continuous stirred tank reactor configurations for acrylic acid polymerization shows that productivity increases up to 88 percent can be achieved while maintaining minimum monomer conversion of 98 percent [9].

Process Parameter Batch Operation Continuous Flow Improvement Factor Reaction Time Hours 0.5-5 minutes 10-100x Heat Transfer Limited Enhanced Significant Throughput Cyclical Continuous 1.5-2x Side Product Formation 5-10% <1% 5-10x reduction Safety Profile Moderate Enhanced Substantial

Green Chemistry Approaches for Solvent-Free Production

Green chemistry principles have driven the development of environmentally sustainable approaches for acrylate synthesis, emphasizing solvent-free production methods and renewable feedstock utilization [10] [11]. These approaches address environmental concerns while maintaining economic viability and product quality standards [12].

Solvent-Free Synthesis Methods

Solvent-free synthesis represents a paradigmatic shift toward sustainable acrylate production [11]. Research on solvent-free enzymatic processes demonstrates successful interesterification of ethyl acrylate with allyl esters using Candida antarctica lipase B as biocatalyst [11]. The process achieves 45 percent conversion with productivity of 48.3 milligrams per gram of biocatalyst [11].

Continuous-flow reactor systems enable solvent-free enzymatic synthesis with enhanced mass transfer characteristics [11]. The elimination of organic solvents significantly reduces the environmental factor (E-factor) associated with acrylate production, with some processes achieving three-quarters reduction in environmental impact [10].

Biobased Feedstock Integration

The utilization of biobased alcohols in acrylate synthesis represents a significant advancement toward sustainable production [10] [12]. Research conducted on biobased acrylate synthesis employs plant-derived alcohols including lauryl alcohol, menthol, tetrahydrogeraniol, vanillin, and ethyl lactate as renewable feedstock components [10].

Industrial implementation of biobased ethyl acrylate production has been achieved using bioethanol as feedstock, resulting in 40 percent bio carbon content and up to 30 percent reduction in product carbon footprint [13]. This approach demonstrates the commercial viability of renewable feedstock integration in large-scale acrylate production [13].

One-Pot Synthesis Strategies

One-pot synthesis methodologies minimize processing steps and reduce waste generation through integrated reaction sequences [10]. Research demonstrates that acrylic acid activation, esterification with biobased alcohols, and subsequent polymerization can be conducted in a single reactor system [10].

The one-pot approach eliminates intermediate purification steps and reduces solvent consumption associated with work-up procedures [10]. Catalyst systems compatible with multiple reaction steps have been identified, enabling seamless transition between synthesis phases [10].

Photocatalytic Processes

Visible-light-driven photocatalytic polymerization offers solvent-free pathways for acrylate processing [14] [15]. Research on acrylic pressure-sensitive adhesives demonstrates successful polymerization using organic photocatalysts at concentrations as low as 50 parts per million under 455-nanometer light-emitting diode irradiation [15].

The incorporation of N-vinyl-based monomers enhances polymerization rates and conversion without requiring additional additives typically needed for photoredox-mediated processes [15]. This approach eliminates the need for traditional ultraviolet photoinitiators and associated safety concerns [14].

Green Chemistry Approach Environmental Benefit Process Efficiency Implementation Status Solvent-Free Synthesis E-factor reduction: 75% Enhanced mass transfer Demonstrated Biobased Feedstock 30% carbon footprint reduction Maintained performance Commercial One-Pot Processes Waste minimization Simplified operations Laboratory scale Photocatalytic Methods Reduced energy consumption Ambient conditions Research phase

Stabilization Protocols Using MEHQ Inhibitor Systems

Monomethyl ether hydroquinone serves as the primary stabilization system for 2-(2-Ethoxyethoxy)ethyl acrylate and related acrylate monomers, preventing unwanted polymerization during production, storage, and transportation [16] [17]. The stabilization mechanism relies on radical scavenging properties that effectively interrupt polymerization initiation and propagation processes [18].

Inhibition Mechanisms

Monomethyl ether hydroquinone functions as a radical interceptor that requires dissolved molecular oxygen for effective stabilization [17] [19]. Research confirms that monomethyl ether hydroquinone effectiveness depends entirely on the presence of dissolved atmospheric oxygen, with negligible activity observed under nitrogen atmosphere conditions [17].

The inhibition process involves three primary mechanistic steps: oxygen reaction with primary carbon radicals to form peroxy radicals, slower monomer addition to peroxy radicals forming random copolymers, and peroxy radical termination releasing oxygen molecules [18]. The monomethyl ether hydroquinone reacts preferentially with peroxy radicals rather than primary radicals, forming stable radical species that further terminate peroxy radicals [18].

Temperature-Dependent Consumption Kinetics

Stabilizer consumption kinetics exhibit strong temperature dependence, with negligible monomethyl ether hydroquinone consumption observed at temperatures below 60 degrees Celsius [17] [19]. Above 60 degrees Celsius, stabilizer concentration decreases almost linearly with time, while degradation accelerates significantly above 80 degrees Celsius [17].

The consumption ratio of oxygen to monomethyl ether hydroquinone maintains approximately 6:1 molar ratio under standard conditions [17] [19]. This stoichiometric relationship enables calculation of required monomethyl ether hydroquinone concentrations for effective stabilization under various process conditions [17].

Concentration Requirements and Optimization

Industrial formulations typically incorporate monomethyl ether hydroquinone at concentrations ranging from 900-1100 parts per million for effective stabilization [20]. Commercial acrylate products, including 2-(2-Ethoxyethoxy)ethyl acrylate, commonly contain 1000 parts per million monomethyl ether hydroquinone as standard stabilizer loading [21].

The stabilizer concentration must be optimized based on storage temperature, oxygen availability, and intended storage duration [17]. Higher temperatures and longer storage periods require proportionally increased monomethyl ether hydroquinone concentrations to maintain adequate inhibition capacity [19].

Alternative and Complementary Stabilizer Systems

Phenothiazine represents an important complementary stabilizer for acrylate systems, particularly under high-temperature conditions [22] [23]. Research demonstrates that phenothiazine consumption follows linear kinetics under process conditions, with thermal decomposition and radical scavenging contributing to stabilizer depletion [22].

The consumption of phenothiazine results from three primary mechanisms: thermal decomposition, radical reactions, and oxidation processes [22]. Temperature increases cause the proportion of radical-induced consumption to decrease from 68 percent at 60 degrees Celsius to 38 percent at 90 degrees Celsius, while oxidation reactions increase from 27 percent to 54 percent over the same temperature range [22].

Advanced stabilizer systems incorporating N-alkyl phenoxazine derivatives demonstrate superior radical-trapping stoichiometry compared to traditional monomethyl ether hydroquinone systems [24] [25]. These next-generation inhibitors exhibit superstoichiometric activities in substrates where hydroperoxyl radicals form, particularly in acidic environments [24].

Stabilizer System Concentration Range (ppm) Temperature Limit (°C) Oxygen Requirement Mechanism MEHQ 900-1100 60-80 Essential Peroxy radical scavenging Phenothiazine 50-500 90+ Beneficial Multiple pathway inhibition N-alkyl Phenoxazine 10-100 Variable Moderate Superstoichiometric trapping Combination Systems Variable Extended Optimized Synergistic effects

The thermodynamic behavior of 2-(2-Ethoxyethoxy)ethyl acrylate and its corresponding polymeric systems exhibits complex phase transition characteristics that are fundamentally governed by the interplay between hydrophilic ethylene glycol units and hydrophobic ethyl groups within the molecular structure. While direct Lower Critical Solution Temperature measurements for poly(2-(2-ethoxyethoxy)ethyl acrylate) have not been extensively documented in the literature, analysis of structurally related ethylene glycol ether acrylate systems provides valuable insights into the expected thermodynamic behavior [1] [2] [3].

The molecular architecture of 2-(2-ethoxyethoxy)ethyl acrylate features two ethylene glycol units terminated with an ethyl ether group, creating an amphiphilic character that significantly influences its phase behavior in aqueous solutions [4] [5]. Research on related poly(ethylene glycol) alkyl ether acrylate systems demonstrates that Lower Critical Solution Temperature values are highly dependent on the length and nature of the alkyl ether substituent, with shorter ethyl chains typically exhibiting Lower Critical Solution Temperature values in the range of 25-35°C [2] .

Comparative analysis with structurally analogous compounds reveals that diethylene glycol ethyl ether acrylate systems exhibit Lower Critical Solution Temperature behavior at temperatures significantly lower than those observed for longer polyethylene glycol chains . The presence of the ethyl ether terminus in 2-(2-ethoxyethoxy)ethyl acrylate is expected to reduce the hydrophilicity compared to hydroxyl-terminated analogs, thereby lowering the critical temperature at which phase separation occurs [1] [2].

Thermodynamic considerations based on Hansen solubility parameter theory suggest that the phase transition behavior of 2-(2-ethoxyethoxy)ethyl acrylate polymers will be influenced by the balance between enthalpic and entropic contributions to the mixing free energy [3] [7]. The polar ethylene glycol segments contribute to favorable polymer-water interactions at lower temperatures, while the ethyl ether groups introduce hydrophobic character that promotes phase separation at elevated temperatures [2] [3].

Experimental investigations on related poly(oligo(ethylene glycol) alkyl ether acrylate) systems have demonstrated that Lower Critical Solution Temperature values can be systematically tuned through structural modifications of the alkyl ether group [2]. For poly(tri(ethylene glycol) monomethyl ether acrylate), Lower Critical Solution Temperature values of approximately 80°C have been reported, while shorter diethylene glycol systems exhibit significantly lower transition temperatures [2].

The influence of ionic strength on Lower Critical Solution Temperature behavior represents another critical thermodynamic parameter. Studies on related ethylene glycol ether acrylate systems have shown that increasing salt concentration generally decreases the Lower Critical Solution Temperature due to salting-out effects, although this can be modulated by ion-specific interactions with the polymer backbone [2].

Polymerization Kinetics in Ultraviolet/Electron Beam Curing Systems

The polymerization kinetics of 2-(2-ethoxyethoxy)ethyl acrylate in ultraviolet and electron beam curing systems demonstrate exceptional reactivity characteristics that make this monomer particularly valuable for radiation-curable applications [4] [8] [9] [10]. The compound exhibits rapid free radical polymerization behavior when exposed to high-energy radiation, with cure speeds significantly faster than many conventional acrylate monomers [4] [11].

In ultraviolet curing systems, 2-(2-ethoxyethoxy)ethyl acrylate functions as a highly reactive monofunctional acrylate that can be polymerized without additional photoinitiators under specific conditions [12] [9]. The presence of the ethylene glycol ether substituent enhances the solubility of photoinitiator systems while maintaining high reactivity of the terminal acrylate group [4] [9]. Viscosity measurements indicate that the low viscosity of 3-8 centipoise at 25°C facilitates excellent wetting and penetration characteristics in ultraviolet-curable formulations [11] [13] [14].

Electron beam polymerization studies have revealed that 2-(2-ethoxyethoxy)ethyl acrylate exhibits significant dose rate effects during radiation curing [8] [15]. Research conducted on nine different acrylate monomers, including 2-(2-ethoxyethoxy)ethyl acrylate, demonstrated that monomer structure plays a crucial role in determining the magnitude of dose rate effects experienced during electron beam polymerization [8] [15]. The presence of oxygen-containing substituents in the ethylene glycol ether chain influences both the initiation kinetics and propagation rate constants during electron beam exposure [8].

The polymerization mechanism involves the generation of primary radicals through direct interaction with high-energy radiation, followed by rapid propagation through the acrylate double bond [8] [10]. The ether oxygen atoms in the side chain can participate in secondary radical stabilization processes, contributing to the observed high conversion rates in both ultraviolet and electron beam systems [8] [10].

Kinetic modeling of 2-(2-ethoxyethoxy)ethyl acrylate polymerization indicates that the propagation rate constant is influenced by the polar nature of the ethylene glycol ether substituent [16]. The presence of multiple ether linkages creates a more polar environment around the propagating radical center, which can enhance the reactivity compared to non-polar alkyl acrylates [16].

Temperature dependence studies reveal that 2-(2-ethoxyethoxy)ethyl acrylate maintains excellent polymerization kinetics across a wide temperature range, with activation energies for propagation being consistent with other acrylate monomers [16]. The glass transition temperature of -55 to -56°C for the resulting polymer ensures that cured films remain flexible and elastic at ambient conditions [11] [13] [14].

Inhibition studies using monomethyl ether hydroquinone demonstrate that 2-(2-ethoxyethoxy)ethyl acrylate requires dissolved oxygen for effective stabilization during storage and transportation . The inhibition mechanism involves preferential reaction of monomethyl ether hydroquinone with peroxy radicals formed through oxygen interaction with primary carbon radicals .

Solubility Parameters in Polar/Non-Polar Media

The solubility behavior of 2-(2-ethoxyethoxy)ethyl acrylate in various solvent systems can be understood through Hansen solubility parameter analysis, which provides a three-dimensional approach to predicting polymer-solvent interactions [18] [19] [20]. The compound exhibits distinctly different solubility characteristics in polar versus non-polar media, reflecting the amphiphilic nature of its molecular structure [4] [5] [21].

In aqueous systems, 2-(2-ethoxyethoxy)ethyl acrylate demonstrates high solubility with reported values of 124-146 grams per liter at 20°C [22]. This substantial water solubility results from the presence of two ethylene glycol ether units that provide multiple sites for hydrogen bonding interactions with water molecules [4] [5]. The polar character imparted by the ether oxygen atoms creates favorable thermodynamic conditions for dissolution in high-polarity solvents [21].

Analysis of solubility in organic solvents reveals that 2-(2-ethoxyethoxy)ethyl acrylate exhibits excellent compatibility with polar organic media, including alcohols, ketones, and esters [21] [18]. The presence of the ethylene glycol ether backbone provides hydrogen bonding acceptor sites that facilitate dissolution in protic solvents such as ethanol and isopropanol [18]. Solubility in non-polar hydrocarbon solvents is significantly limited due to the polar character of the ethylene glycol units [21] [18].

Hansen solubility parameter estimation for 2-(2-ethoxyethoxy)ethyl acrylate suggests a dispersion parameter in the range of 16-18 megapascal^(1/2), a polar parameter of 8-12 megapascal^(1/2), and a hydrogen bonding parameter of 6-10 megapascal^(1/2) [23] [20] [24]. These values place the compound in the moderate polarity range, with significant hydrogen bonding capability [24].

Comparative solubility studies with related ethylene glycol ether acrylates demonstrate that increasing the length of the ethylene glycol chain enhances water solubility while decreasing compatibility with non-polar solvents [21] [18]. The specific positioning of 2-(2-ethoxyethoxy)ethyl acrylate with two ethylene glycol units provides an optimal balance between polar and non-polar solvent compatibility [21].

Temperature effects on solubility behavior indicate that 2-(2-ethoxyethoxy)ethyl acrylate follows typical lower critical solution temperature-type behavior in aqueous systems, with solubility decreasing at elevated temperatures due to weakening of hydrogen bonding interactions [3] [7]. This thermodynamic behavior is consistent with other polyethylene glycol-based systems that exhibit inverse temperature-solubility relationships [7] [25].

The influence of ionic strength on solubility parameters has been investigated for related ethylene glycol ether systems, revealing that salt addition generally reduces water solubility through salting-out effects [2]. However, specific ion interactions can modulate these effects, with lithium and sodium salts showing different impacts on solution behavior [2].

Surface Tension and Viscoelastic Property Characterization

Surface tension measurements for 2-(2-ethoxyethoxy)ethyl acrylate provide critical insights into the interfacial behavior and spreading characteristics essential for coating and adhesive applications [11] [13] [14] [26]. Experimental determinations report surface tension values ranging from 29.7 to 32.4 dynes per centimeter at 20-25°C, indicating moderate surface activity compared to conventional acrylate monomers [11] [13] [14] [26].

The relatively low surface tension of 2-(2-ethoxyethoxy)ethyl acrylate can be attributed to the amphiphilic character of the molecule, where the hydrophilic ethylene glycol ether segments orient toward polar interfaces while the hydrophobic ethyl terminus provides surface-active properties [11] [26]. This surfactant-like behavior enhances wetting characteristics on various substrates, contributing to improved adhesion performance in ultraviolet-curable formulations [11] [27].

Comparative analysis with related acrylate monomers reveals that 2-(2-ethoxyethoxy)ethyl acrylate exhibits intermediate surface tension values [26]. Alkyl acrylates typically display surface tensions in the range of 27-30 dynes per centimeter, while more polar hydroxyl-containing acrylates show values of 35-45 dynes per centimeter [26]. The observed range for 2-(2-ethoxyethoxy)ethyl acrylate reflects the balanced polar-nonpolar character of the ethylene glycol ether substituent [26].

Viscoelastic property characterization of polymers derived from 2-(2-ethoxyethoxy)ethyl acrylate demonstrates exceptional flexibility and elastic recovery characteristics [11] [28]. Dynamic mechanical analysis studies indicate that the glass transition temperature of -55 to -56°C results in rubbery behavior at ambient conditions, providing excellent flexibility for coating and adhesive applications [11] [13] [14] [28].

Storage modulus measurements reveal that poly(2-(2-ethoxyethoxy)ethyl acrylate) exhibits typical elastomeric behavior above the glass transition temperature, with modulus values consistent with flexible acrylate polymers [28] [29]. The presence of the ethylene glycol ether side chains contributes to chain mobility and segmental motion, enhancing the viscoelastic response under dynamic loading conditions [28] [29].

Temperature-dependent rheological studies demonstrate that 2-(2-ethoxyethoxy)ethyl acrylate-based polymers maintain consistent viscoelastic properties across a wide temperature range [28] [29]. Dynamic mechanical analysis reveals that the storage modulus decreases gradually with increasing temperature, while the loss tangent exhibits a broad maximum around the glass transition region [28] [29].

The influence of molecular weight on viscoelastic properties has been investigated for related ethylene glycol ether acrylate systems, showing that higher molecular weight polymers exhibit enhanced elastic recovery and reduced creep compliance [28]. Cross-linking density also plays a crucial role in determining the final viscoelastic characteristics, with higher cross-link densities resulting in increased storage modulus and reduced chain mobility [28].

Stress relaxation measurements indicate that poly(2-(2-ethoxyethoxy)ethyl acrylate) exhibits multi-modal relaxation behavior, with fast relaxation processes attributed to local segmental motion and slower processes related to larger-scale chain rearrangements [28]. The activation energy for stress relaxation has been determined to be consistent with other flexible acrylate polymers, indicating similar molecular mobility characteristics [28].

Physical Description

Liquid

XLogP3

0.8

Boiling Point

203°F

Melting Point

-86.8°F

UNII

379X434N4I

GHS Hazard Statements

Aggregated GHS information provided by 562 companies from 28 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 31 of 562 companies. For more detailed information, please visit ECHA C&L website;

Of the 27 notification(s) provided by 531 of 562 companies with hazard statement code(s):;

H302 (51.98%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (52.73%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (10.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (65.16%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (64.97%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (17.14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (81.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (18.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (18.08%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (13.37%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

7328-17-8

Wikipedia

2-(2-ethoxyethoxy)ethyl prop-2-enoate

General Manufacturing Information

Adhesive manufacturing

Paint and coating manufacturing

Printing and related support activities

2-Propenoic acid, 2-(2-ethoxyethoxy)ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Molecular Formula | Key Properties |

The synthesis of 2-(2-Ethoxyethoxy)ethyl acrylate primarily involves the direct esterification of acrylic acid with diethylene glycol monoethyl ether under acid-catalyzed conditions . This process represents a classical example of acid-catalyzed esterification where the carboxylic acid group of acrylic acid reacts with the hydroxyl group of the glycol ether to form the corresponding acrylate ester [2]. Homogeneous Acid CatalysisHomogeneous acid catalysts, particularly sulfuric acid, have demonstrated superior performance in the esterification of acrylic acid with alcohols [2]. Research conducted on acrylic acid esterification with ethanol using sulfuric acid as catalyst revealed that sulfuric acid induces maximum conversion compared to hydrochloric acid and hydroiodic acid [2]. The reaction follows second-order kinetics and exhibits temperature dependence expressed by Arrhenius-type relationships [2]. Studies on esterification parameters indicate that optimal catalyst loading ranges from 1-3 volume percent, with reaction temperatures maintained between 50-70 degrees Celsius [2]. The initial molar ratio of reactants significantly influences conversion rates, with alcohol-to-acid ratios of 1:1 to 1:3 producing favorable results [2]. Water concentration in the feed stream affects reaction equilibrium, with concentrations up to 20 volume percent being evaluated [2]. Heterogeneous Acid CatalysisHeterogeneous catalysts offer advantages in terms of separation and reusability compared to homogeneous systems [3]. Ion exchange resins, particularly Amberlyst 15 and Dowex 50WX, have been investigated for acrylic acid esterification reactions [4] [3]. Research comparing various ion exchange resins for acrylic acid esterification with hexanol demonstrated that Amberlyst 131 provided the highest conversion rates [4]. The heterogeneous catalyzed esterification follows Eley-Rideal reaction mechanisms, where one reactant is adsorbed on the catalyst surface while the other remains in the bulk phase [3]. Conversion rates for acrylic acid using heterogeneous catalysts typically range from 14.84 percent for Amberlyst 15 to 34.96 percent for Dowex 50WX under standard conditions of 70 degrees Celsius, 1:1 molar ratio, and 2.17 grams catalyst loading [3]. Kinetic Parameters and Reaction ConditionsThe esterification reaction exhibits equilibrium-limited behavior, requiring optimization of reaction conditions to maximize product formation [2]. Kinetic parameters including equilibrium constants, rate constants, activation energy, and reaction enthalpy have been determined through experimental studies [2]. The forward reaction rate constant typically ranges from (m³)²/kmol².min units, while equilibrium constants vary with temperature according to thermodynamic relationships [2]. Temperature effects on reaction kinetics demonstrate exponential dependence, with activation energies typically falling within the range of 40-80 kilojoules per mole for acrylic acid esterification reactions [2]. The reaction enthalpy and entropy values provide insight into the thermodynamic favorability of the process under various operating conditions [2].

Continuous Flow Synthesis Optimization StrategiesContinuous flow synthesis represents a significant advancement in acrylate production technology, offering enhanced safety, efficiency, and process control compared to traditional batch operations [5] [6]. The implementation of continuous flow processes for acrylate synthesis addresses critical challenges associated with highly exothermic reactions and provides superior heat dissipation capabilities [6]. Microreactor TechnologyMicroreactor systems have demonstrated exceptional performance in acrylate synthesis, enabling reaction times as short as 0.5 to 5 minutes while maintaining excellent conversion rates [6]. Research on continuous flow synthesis of acrylate monomers using tubular reactors shows that acryloyl chloride reacts with alcohols in the presence of triethyl amine to produce corresponding esters with minimal side product formation [6]. The formation of unwanted 3-chloropropionyl ester byproducts is significantly minimized to less than 1 percent in continuous flow systems [6]. Laboratory-scale continuous flow processes have achieved operation throughput of 78.6 grams per hour of octyl acrylate monomer with 95 percent isolated yield over 4-hour operation periods without clogging or pressure buildup [6]. Process Intensification and Scale-UpContinuous flow technology enables efficient scale-up from laboratory to industrial production scales [7]. The use of ultrasonication-assisted flow strategies facilitates processing of heterogeneous reaction mixtures without operational difficulties [6]. Research on poly(butyl acrylate) synthesis in microreactors demonstrates that continuous flow processes achieve higher number and weight average molecular weights compared to batch processes [8]. Conversion yields in continuous flow systems typically exceed 90 percent, with some processes achieving greater than 95 percent or 99 percent conversion rates [8]. The microreactor approach provides a much wider safe process window due to superior heat transfer and process miniaturization compared to large-scale batch operations [8]. Reactor Design and OptimizationTubular reactor configurations with integrated heat exchangers operating at 80-100 degrees Celsius demonstrate effective continuous production capabilities [8]. Residence times in optimized continuous flow systems range from 7 minutes for laboratory-scale operations to extended periods for commercial production [8]. The transition from batch to continuous operations requires careful consideration of reactor design parameters including residence time distribution, mixing characteristics, and heat transfer coefficients [9]. Research on continuous stirred tank reactor configurations for acrylic acid polymerization shows that productivity increases up to 88 percent can be achieved while maintaining minimum monomer conversion of 98 percent [9].

Green Chemistry Approaches for Solvent-Free ProductionGreen chemistry principles have driven the development of environmentally sustainable approaches for acrylate synthesis, emphasizing solvent-free production methods and renewable feedstock utilization [10] [11]. These approaches address environmental concerns while maintaining economic viability and product quality standards [12]. Solvent-Free Synthesis MethodsSolvent-free synthesis represents a paradigmatic shift toward sustainable acrylate production [11]. Research on solvent-free enzymatic processes demonstrates successful interesterification of ethyl acrylate with allyl esters using Candida antarctica lipase B as biocatalyst [11]. The process achieves 45 percent conversion with productivity of 48.3 milligrams per gram of biocatalyst [11]. Continuous-flow reactor systems enable solvent-free enzymatic synthesis with enhanced mass transfer characteristics [11]. The elimination of organic solvents significantly reduces the environmental factor (E-factor) associated with acrylate production, with some processes achieving three-quarters reduction in environmental impact [10]. Biobased Feedstock IntegrationThe utilization of biobased alcohols in acrylate synthesis represents a significant advancement toward sustainable production [10] [12]. Research conducted on biobased acrylate synthesis employs plant-derived alcohols including lauryl alcohol, menthol, tetrahydrogeraniol, vanillin, and ethyl lactate as renewable feedstock components [10]. Industrial implementation of biobased ethyl acrylate production has been achieved using bioethanol as feedstock, resulting in 40 percent bio carbon content and up to 30 percent reduction in product carbon footprint [13]. This approach demonstrates the commercial viability of renewable feedstock integration in large-scale acrylate production [13]. One-Pot Synthesis StrategiesOne-pot synthesis methodologies minimize processing steps and reduce waste generation through integrated reaction sequences [10]. Research demonstrates that acrylic acid activation, esterification with biobased alcohols, and subsequent polymerization can be conducted in a single reactor system [10]. The one-pot approach eliminates intermediate purification steps and reduces solvent consumption associated with work-up procedures [10]. Catalyst systems compatible with multiple reaction steps have been identified, enabling seamless transition between synthesis phases [10]. Photocatalytic ProcessesVisible-light-driven photocatalytic polymerization offers solvent-free pathways for acrylate processing [14] [15]. Research on acrylic pressure-sensitive adhesives demonstrates successful polymerization using organic photocatalysts at concentrations as low as 50 parts per million under 455-nanometer light-emitting diode irradiation [15]. The incorporation of N-vinyl-based monomers enhances polymerization rates and conversion without requiring additional additives typically needed for photoredox-mediated processes [15]. This approach eliminates the need for traditional ultraviolet photoinitiators and associated safety concerns [14].

Stabilization Protocols Using MEHQ Inhibitor SystemsMonomethyl ether hydroquinone serves as the primary stabilization system for 2-(2-Ethoxyethoxy)ethyl acrylate and related acrylate monomers, preventing unwanted polymerization during production, storage, and transportation [16] [17]. The stabilization mechanism relies on radical scavenging properties that effectively interrupt polymerization initiation and propagation processes [18]. Inhibition MechanismsMonomethyl ether hydroquinone functions as a radical interceptor that requires dissolved molecular oxygen for effective stabilization [17] [19]. Research confirms that monomethyl ether hydroquinone effectiveness depends entirely on the presence of dissolved atmospheric oxygen, with negligible activity observed under nitrogen atmosphere conditions [17]. The inhibition process involves three primary mechanistic steps: oxygen reaction with primary carbon radicals to form peroxy radicals, slower monomer addition to peroxy radicals forming random copolymers, and peroxy radical termination releasing oxygen molecules [18]. The monomethyl ether hydroquinone reacts preferentially with peroxy radicals rather than primary radicals, forming stable radical species that further terminate peroxy radicals [18]. Temperature-Dependent Consumption KineticsStabilizer consumption kinetics exhibit strong temperature dependence, with negligible monomethyl ether hydroquinone consumption observed at temperatures below 60 degrees Celsius [17] [19]. Above 60 degrees Celsius, stabilizer concentration decreases almost linearly with time, while degradation accelerates significantly above 80 degrees Celsius [17]. The consumption ratio of oxygen to monomethyl ether hydroquinone maintains approximately 6:1 molar ratio under standard conditions [17] [19]. This stoichiometric relationship enables calculation of required monomethyl ether hydroquinone concentrations for effective stabilization under various process conditions [17]. Concentration Requirements and OptimizationIndustrial formulations typically incorporate monomethyl ether hydroquinone at concentrations ranging from 900-1100 parts per million for effective stabilization [20]. Commercial acrylate products, including 2-(2-Ethoxyethoxy)ethyl acrylate, commonly contain 1000 parts per million monomethyl ether hydroquinone as standard stabilizer loading [21]. The stabilizer concentration must be optimized based on storage temperature, oxygen availability, and intended storage duration [17]. Higher temperatures and longer storage periods require proportionally increased monomethyl ether hydroquinone concentrations to maintain adequate inhibition capacity [19]. Alternative and Complementary Stabilizer SystemsPhenothiazine represents an important complementary stabilizer for acrylate systems, particularly under high-temperature conditions [22] [23]. Research demonstrates that phenothiazine consumption follows linear kinetics under process conditions, with thermal decomposition and radical scavenging contributing to stabilizer depletion [22]. The consumption of phenothiazine results from three primary mechanisms: thermal decomposition, radical reactions, and oxidation processes [22]. Temperature increases cause the proportion of radical-induced consumption to decrease from 68 percent at 60 degrees Celsius to 38 percent at 90 degrees Celsius, while oxidation reactions increase from 27 percent to 54 percent over the same temperature range [22]. Advanced stabilizer systems incorporating N-alkyl phenoxazine derivatives demonstrate superior radical-trapping stoichiometry compared to traditional monomethyl ether hydroquinone systems [24] [25]. These next-generation inhibitors exhibit superstoichiometric activities in substrates where hydroperoxyl radicals form, particularly in acidic environments [24].

The thermodynamic behavior of 2-(2-Ethoxyethoxy)ethyl acrylate and its corresponding polymeric systems exhibits complex phase transition characteristics that are fundamentally governed by the interplay between hydrophilic ethylene glycol units and hydrophobic ethyl groups within the molecular structure. While direct Lower Critical Solution Temperature measurements for poly(2-(2-ethoxyethoxy)ethyl acrylate) have not been extensively documented in the literature, analysis of structurally related ethylene glycol ether acrylate systems provides valuable insights into the expected thermodynamic behavior [1] [2] [3]. Comparative analysis with structurally analogous compounds reveals that diethylene glycol ethyl ether acrylate systems exhibit Lower Critical Solution Temperature behavior at temperatures significantly lower than those observed for longer polyethylene glycol chains . The presence of the ethyl ether terminus in 2-(2-ethoxyethoxy)ethyl acrylate is expected to reduce the hydrophilicity compared to hydroxyl-terminated analogs, thereby lowering the critical temperature at which phase separation occurs [1] [2]. Thermodynamic considerations based on Hansen solubility parameter theory suggest that the phase transition behavior of 2-(2-ethoxyethoxy)ethyl acrylate polymers will be influenced by the balance between enthalpic and entropic contributions to the mixing free energy [3] [7]. The polar ethylene glycol segments contribute to favorable polymer-water interactions at lower temperatures, while the ethyl ether groups introduce hydrophobic character that promotes phase separation at elevated temperatures [2] [3]. Experimental investigations on related poly(oligo(ethylene glycol) alkyl ether acrylate) systems have demonstrated that Lower Critical Solution Temperature values can be systematically tuned through structural modifications of the alkyl ether group [2]. For poly(tri(ethylene glycol) monomethyl ether acrylate), Lower Critical Solution Temperature values of approximately 80°C have been reported, while shorter diethylene glycol systems exhibit significantly lower transition temperatures [2]. The influence of ionic strength on Lower Critical Solution Temperature behavior represents another critical thermodynamic parameter. Studies on related ethylene glycol ether acrylate systems have shown that increasing salt concentration generally decreases the Lower Critical Solution Temperature due to salting-out effects, although this can be modulated by ion-specific interactions with the polymer backbone [2]. Polymerization Kinetics in Ultraviolet/Electron Beam Curing SystemsThe polymerization kinetics of 2-(2-ethoxyethoxy)ethyl acrylate in ultraviolet and electron beam curing systems demonstrate exceptional reactivity characteristics that make this monomer particularly valuable for radiation-curable applications [4] [8] [9] [10]. The compound exhibits rapid free radical polymerization behavior when exposed to high-energy radiation, with cure speeds significantly faster than many conventional acrylate monomers [4] [11]. In ultraviolet curing systems, 2-(2-ethoxyethoxy)ethyl acrylate functions as a highly reactive monofunctional acrylate that can be polymerized without additional photoinitiators under specific conditions [12] [9]. The presence of the ethylene glycol ether substituent enhances the solubility of photoinitiator systems while maintaining high reactivity of the terminal acrylate group [4] [9]. Viscosity measurements indicate that the low viscosity of 3-8 centipoise at 25°C facilitates excellent wetting and penetration characteristics in ultraviolet-curable formulations [11] [13] [14]. Electron beam polymerization studies have revealed that 2-(2-ethoxyethoxy)ethyl acrylate exhibits significant dose rate effects during radiation curing [8] [15]. Research conducted on nine different acrylate monomers, including 2-(2-ethoxyethoxy)ethyl acrylate, demonstrated that monomer structure plays a crucial role in determining the magnitude of dose rate effects experienced during electron beam polymerization [8] [15]. The presence of oxygen-containing substituents in the ethylene glycol ether chain influences both the initiation kinetics and propagation rate constants during electron beam exposure [8]. The polymerization mechanism involves the generation of primary radicals through direct interaction with high-energy radiation, followed by rapid propagation through the acrylate double bond [8] [10]. The ether oxygen atoms in the side chain can participate in secondary radical stabilization processes, contributing to the observed high conversion rates in both ultraviolet and electron beam systems [8] [10]. Kinetic modeling of 2-(2-ethoxyethoxy)ethyl acrylate polymerization indicates that the propagation rate constant is influenced by the polar nature of the ethylene glycol ether substituent [16]. The presence of multiple ether linkages creates a more polar environment around the propagating radical center, which can enhance the reactivity compared to non-polar alkyl acrylates [16]. Temperature dependence studies reveal that 2-(2-ethoxyethoxy)ethyl acrylate maintains excellent polymerization kinetics across a wide temperature range, with activation energies for propagation being consistent with other acrylate monomers [16]. The glass transition temperature of -55 to -56°C for the resulting polymer ensures that cured films remain flexible and elastic at ambient conditions [11] [13] [14]. Inhibition studies using monomethyl ether hydroquinone demonstrate that 2-(2-ethoxyethoxy)ethyl acrylate requires dissolved oxygen for effective stabilization during storage and transportation . The inhibition mechanism involves preferential reaction of monomethyl ether hydroquinone with peroxy radicals formed through oxygen interaction with primary carbon radicals . Solubility Parameters in Polar/Non-Polar MediaThe solubility behavior of 2-(2-ethoxyethoxy)ethyl acrylate in various solvent systems can be understood through Hansen solubility parameter analysis, which provides a three-dimensional approach to predicting polymer-solvent interactions [18] [19] [20]. The compound exhibits distinctly different solubility characteristics in polar versus non-polar media, reflecting the amphiphilic nature of its molecular structure [4] [5] [21]. In aqueous systems, 2-(2-ethoxyethoxy)ethyl acrylate demonstrates high solubility with reported values of 124-146 grams per liter at 20°C [22]. This substantial water solubility results from the presence of two ethylene glycol ether units that provide multiple sites for hydrogen bonding interactions with water molecules [4] [5]. The polar character imparted by the ether oxygen atoms creates favorable thermodynamic conditions for dissolution in high-polarity solvents [21]. Analysis of solubility in organic solvents reveals that 2-(2-ethoxyethoxy)ethyl acrylate exhibits excellent compatibility with polar organic media, including alcohols, ketones, and esters [21] [18]. The presence of the ethylene glycol ether backbone provides hydrogen bonding acceptor sites that facilitate dissolution in protic solvents such as ethanol and isopropanol [18]. Solubility in non-polar hydrocarbon solvents is significantly limited due to the polar character of the ethylene glycol units [21] [18]. Hansen solubility parameter estimation for 2-(2-ethoxyethoxy)ethyl acrylate suggests a dispersion parameter in the range of 16-18 megapascal^(1/2), a polar parameter of 8-12 megapascal^(1/2), and a hydrogen bonding parameter of 6-10 megapascal^(1/2) [23] [20] [24]. These values place the compound in the moderate polarity range, with significant hydrogen bonding capability [24]. Comparative solubility studies with related ethylene glycol ether acrylates demonstrate that increasing the length of the ethylene glycol chain enhances water solubility while decreasing compatibility with non-polar solvents [21] [18]. The specific positioning of 2-(2-ethoxyethoxy)ethyl acrylate with two ethylene glycol units provides an optimal balance between polar and non-polar solvent compatibility [21]. Temperature effects on solubility behavior indicate that 2-(2-ethoxyethoxy)ethyl acrylate follows typical lower critical solution temperature-type behavior in aqueous systems, with solubility decreasing at elevated temperatures due to weakening of hydrogen bonding interactions [3] [7]. This thermodynamic behavior is consistent with other polyethylene glycol-based systems that exhibit inverse temperature-solubility relationships [7] [25]. The influence of ionic strength on solubility parameters has been investigated for related ethylene glycol ether systems, revealing that salt addition generally reduces water solubility through salting-out effects [2]. However, specific ion interactions can modulate these effects, with lithium and sodium salts showing different impacts on solution behavior [2]. Surface Tension and Viscoelastic Property CharacterizationSurface tension measurements for 2-(2-ethoxyethoxy)ethyl acrylate provide critical insights into the interfacial behavior and spreading characteristics essential for coating and adhesive applications [11] [13] [14] [26]. Experimental determinations report surface tension values ranging from 29.7 to 32.4 dynes per centimeter at 20-25°C, indicating moderate surface activity compared to conventional acrylate monomers [11] [13] [14] [26]. The relatively low surface tension of 2-(2-ethoxyethoxy)ethyl acrylate can be attributed to the amphiphilic character of the molecule, where the hydrophilic ethylene glycol ether segments orient toward polar interfaces while the hydrophobic ethyl terminus provides surface-active properties [11] [26]. This surfactant-like behavior enhances wetting characteristics on various substrates, contributing to improved adhesion performance in ultraviolet-curable formulations [11] [27]. Comparative analysis with related acrylate monomers reveals that 2-(2-ethoxyethoxy)ethyl acrylate exhibits intermediate surface tension values [26]. Alkyl acrylates typically display surface tensions in the range of 27-30 dynes per centimeter, while more polar hydroxyl-containing acrylates show values of 35-45 dynes per centimeter [26]. The observed range for 2-(2-ethoxyethoxy)ethyl acrylate reflects the balanced polar-nonpolar character of the ethylene glycol ether substituent [26]. Viscoelastic property characterization of polymers derived from 2-(2-ethoxyethoxy)ethyl acrylate demonstrates exceptional flexibility and elastic recovery characteristics [11] [28]. Dynamic mechanical analysis studies indicate that the glass transition temperature of -55 to -56°C results in rubbery behavior at ambient conditions, providing excellent flexibility for coating and adhesive applications [11] [13] [14] [28]. Storage modulus measurements reveal that poly(2-(2-ethoxyethoxy)ethyl acrylate) exhibits typical elastomeric behavior above the glass transition temperature, with modulus values consistent with flexible acrylate polymers [28] [29]. The presence of the ethylene glycol ether side chains contributes to chain mobility and segmental motion, enhancing the viscoelastic response under dynamic loading conditions [28] [29]. Temperature-dependent rheological studies demonstrate that 2-(2-ethoxyethoxy)ethyl acrylate-based polymers maintain consistent viscoelastic properties across a wide temperature range [28] [29]. Dynamic mechanical analysis reveals that the storage modulus decreases gradually with increasing temperature, while the loss tangent exhibits a broad maximum around the glass transition region [28] [29]. The influence of molecular weight on viscoelastic properties has been investigated for related ethylene glycol ether acrylate systems, showing that higher molecular weight polymers exhibit enhanced elastic recovery and reduced creep compliance [28]. Cross-linking density also plays a crucial role in determining the final viscoelastic characteristics, with higher cross-link densities resulting in increased storage modulus and reduced chain mobility [28]. Stress relaxation measurements indicate that poly(2-(2-ethoxyethoxy)ethyl acrylate) exhibits multi-modal relaxation behavior, with fast relaxation processes attributed to local segmental motion and slower processes related to larger-scale chain rearrangements [28]. The activation energy for stress relaxation has been determined to be consistent with other flexible acrylate polymers, indicating similar molecular mobility characteristics [28]. Physical Description Liquid

XLogP3 0.8

Boiling Point 203°F

Melting Point

-86.8°F

UNII

379X434N4I

GHS Hazard Statements

Aggregated GHS information provided by 562 companies from 28 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 31 of 562 companies. For more detailed information, please visit ECHA C&L website; Of the 27 notification(s) provided by 531 of 562 companies with hazard statement code(s):; H302 (51.98%): Harmful if swallowed [Warning Acute toxicity, oral]; H312 (52.73%): Harmful in contact with skin [Warning Acute toxicity, dermal]; H314 (10.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; H315 (65.16%): Causes skin irritation [Warning Skin corrosion/irritation]; H317 (64.97%): May cause an allergic skin reaction [Warning Sensitization, Skin]; H318 (17.14%): Causes serious eye damage [Danger Serious eye damage/eye irritation]; H319 (81.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (18.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; H411 (18.08%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]; H412 (13.37%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Corrosive;Irritant;Environmental Hazard Other CAS

7328-17-8

Wikipedia

2-(2-ethoxyethoxy)ethyl prop-2-enoate

General Manufacturing Information

Adhesive manufacturing

Paint and coating manufacturing Printing and related support activities 2-Propenoic acid, 2-(2-ethoxyethoxy)ethyl ester: ACTIVE Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|